Urethane
Overview
Description
Sucralose is a zero-calorie artificial sweetener that has revolutionized the food and beverage industry since its approval. Chemically distinct from sugar, sucralose is about 600 times sweeter than sucrose, making it an exceptionally potent sweetener . It is derived from sucrose through a process of selective chlorination, which replaces three hydroxyl groups with chlorine atoms . This modification not only intensifies its sweetness but also makes it non-caloric, as it is not metabolized by the human body .
Mechanism of Action
Target of Action
Urethane, also known as ethyl carbamate, primarily targets neuronal nicotinic acetylcholine, gamma-aminobutyric acid (GABA)-A, and glycine receptors . These receptors play a crucial role in the central nervous system (CNS), where they function as major inhibitory neurotransmitters .
Mode of Action
This compound interacts with its targets by potentiating the functions of these receptors . This means that this compound enhances the effects of these neurotransmitters, leading to changes in the neuronal activity. This compound also inhibits N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner .
Biochemical Pathways
This compound affects various biochemical pathways. It is actively metabolized by cytochrome P450 enzymes, such as CYP2E1, into potent genotoxic derivatives, such as N-hydroxy-urethane, vinyl carbamate, and vinyl carbamate epoxide . The conversion of this compound to its DNA reactive derivative (N-Hydroxy-urethane) is essential for cancer induction and tumour formation .
Result of Action
The molecular and cellular effects of this compound’s action are significant. This compound is a potent carcinogen causing a wide variety of local and systemic tumours in laboratory animals . It has been found to bind to nucleic acids in vivo, inducing sister chromatid exchanges in human lymphocytes, or causing DNA damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound coatings used in various industries are sensitive to moisture and temperature fluctuations in the uncured state . Moreover, the environmental degradation of this compound is influenced by various factors, including the synergistic action of different environmental elements and interactions between the polymer and living organisms .
Biochemical Analysis
Biochemical Properties
Urethane interacts with a variety of enzymes, proteins, and other biomolecules. One such enzyme is urethanase, which can reduce ethyl carbamate, a group 2A carcinogen found in foods and liquor . Urethanase has been detected as an intracellular enzyme from yeast, filamentous fungi, and bacteria .
Cellular Effects
It is known that this compound can interact with cellular enzymes like urethanase, potentially influencing cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with enzymes like urethanase. This enzyme can degrade this compound, reducing its carcinogenic potential .
Temporal Effects in Laboratory Settings
The changes in the effects of this compound over time in laboratory settings are still being studied. It is known that urethanase, an enzyme that interacts with this compound, can degrade this compound, potentially reducing its long-term effects on cellular function .
Dosage Effects in Animal Models
Given its classification as a group 2A carcinogen, it is likely that high doses of this compound could have toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways through its interactions with enzymes like urethanase. Urethanase can degrade this compound, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are still being studied. Given its interactions with intracellular enzymes like urethanase, it is likely that this compound can be transported to various parts of the cell .
Subcellular Localization
Given its interactions with intracellular enzymes like urethanase, it is likely that this compound can be found in various compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sucralose begins with sucrose, a disaccharide composed of glucose and fructose. The transformation involves selective chlorination where three hydroxyl groups of sucrose are substituted with chlorine atoms . This reaction is typically carried out using a triphasic mixture involving water, pyridine, and toluene, catalyzed by tertiary amine bases .
Industrial Production Methods: Industrial production of sucralose involves several steps:
Chlorination: Sucrose is reacted with a chlorinating reagent in a non-proton type polar solvent to form chlorinated sucrose.
Formation of Sucralose-6-Acetate: The chlorinated sucrose is then reacted with a carboxylate salt to form sucralose-6-acetate.
De-acylation: The sucralose-6-acetate is de-acylated in a sodium methoxide/methanol system to produce sucralose.
Chemical Reactions Analysis
Types of Reactions: Sucralose primarily undergoes substitution reactions due to the presence of chlorine atoms. It is stable under a wide range of pH conditions and does not undergo significant oxidation or reduction reactions .
Common Reagents and Conditions:
Chlorination: Chlorinating reagents such as thionyl chloride or phosphorus trichloride are commonly used.
De-acylation: Sodium methoxide in methanol is used for de-acylation.
Major Products: The major product formed from these reactions is sucralose itself, which is a chlorinated disaccharide .
Scientific Research Applications
Sucralose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Aspartame: About 200 times sweeter than sucrose and commonly used in diet sodas.
Acesulfame Potassium: Approximately 200 times sweeter than sucrose and often used in combination with other sweeteners.
Saccharin: About 300 times sweeter than sucrose but has a bitter aftertaste.
Uniqueness: Sucralose is unique in its stability under heat and a wide range of pH conditions, making it suitable for cooking and baking . Unlike some other artificial sweeteners, it does not have a bitter aftertaste and is not metabolized by the body, making it a non-caloric sweetener .
Properties
IUPAC Name |
ethyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2-6-3(4)5/h2H2,1H3,(H2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYRKODLDBILNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2, Array | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-22-8 | |
Record name | Carbamic acid, ethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26680-22-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9021427 | |
Record name | Urethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Urethane appears as odorless colorless crystals or white powder. Sublimes readily at 217 °F and 54 mmHg. Cooling saline taste., Water-soluble crystals or white powder; [CAMEO], Solid, ODOURLESS COLOURLESS CRYSTALS. PELLETS OR WHITE GRANULAR POWDER. | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2032 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
360 to 363 °F at 760 mmHg (NTP, 1992), 185 °C, 185.00 °C. @ 760.00 mm Hg | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
198 °F (NTP, 1992), 92 °C c.c. | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Soluble in benzene, 1g dissolves in 0.8 mL alcohol; 1.5 mL ether; 0.9 mL chloroform; 2.5 mL glycerol; 32 mL olive oil, In water, 4.8X10+5 mg/L at 15 °C, 480 mg/mL at 15 °C, Solubility in water, g/100ml: 200 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
0.9862 at 70 °F (NTP, 1992) - Less dense than water; will float, 0.9813, Relative density (water = 1): 0.98 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
3.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.07 (Air = 1), Relative vapor density (air = 1): 3.1 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5 mmHg at 150.4 °F ; 10 mmHg at 172.0 °F; 20 mmHg at 195.8 °F (NTP, 1992), 0.36 [mmHg], 0.262 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Urethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2032 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
The clonal origin of pulmonary tumors by treatment with the chemical carcinogens, urethane and 4-nitroquinoline-1-oxide, were verified by PGK-isozyme mosaicism in DS strain mice. Six pulmonary tumors (12.5%) in 48 mice treated with urethane, and one (3.4%) in 23 mice treated with 4-nitroquinoline 1-oxide, were observed respectively. A single band, either PGK-la or PGK-lb occurred in two out of 7 tumors; and 5 remaining tumors showed either band la and lb associated with a trace band of the other isozyme. Though traces of stromal element and/or blood cells seem to be mixed among the neoplastic tissue, the pulmonary tumor could have originated from a single cell, when one takes into account the significantly higher expression in one band., The suitability of urethane anesthesia for physiopharmacological investigations is reviewed. Total dose administered and route of administration are recognized as factors having a great influence on both resting parameters and biological responses to drugs. A peculiar characteristic of urethane is represented by its ability to induce a surgical plane of anesthesia without affecting neurotransmission in various subcortical areas and the peripheral nervous system. This makes urethane a suitable general anesthetic nervous systems and accounts for the preservation of a number of reflex responses in urethane anesthetized animals., The carbamates alone weakly activated estrogen- or progesterone-responsive reporter genes in breast and endometrial cancer cells. All of the carbamates decreased estradiol- or progesterone-induced reporter gene activity in the breast and endometrial cancer cells. In whole cell competition binding assays, the carbamates demonstrated a limited capacity to displace radiolabeled estrogen or progesterone from /estrogen receptor/ or /progesterone receptor/. /Carbamates/, ... Urethane potentiated the functions of neuronal nicotinic acetylcholine, gamma-aminobutyric acid(A), and glycine receptors, and it inhibited N-methyl-D-aspartate and alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptors in a concentration-dependent manner. At concentrations close to anesthetic 50% effective concentration, urethane had modest effects on all channels tested. ... A large concentration of urethane exerts marked effects on all channels., For more Mechanism of Action (Complete) data for ETHYL CARBAMATE (7 total), please visit the HSDB record page. | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, columnar crystals or white, granular powder, Prisms from benzene and toluene | |
CAS No. |
51-79-6 | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Carbamic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-79-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Urethane [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051796 | |
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Record name | Urethane | |
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URL | https://www.drugbank.ca/drugs/DB04827 | |
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Record name | urethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758452 | |
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Record name | urethane | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=746 | |
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Record name | Carbamic acid, ethyl ester | |
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Record name | Urethane | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9021427 | |
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Record name | Urethane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.113 | |
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Record name | URETHANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IN71E75Z5 | |
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Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
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Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
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Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
118 to 122 °F (NTP, 1992), 49 °C, 48.5 - 50 °C | |
Record name | URETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16054 | |
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Record name | Urethane | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04827 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHYL CARBAMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2555 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl carbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031219 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | ETHYL CARBAMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0314 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can polyurethane be used in medical device applications?
A1: Yes, polythis compound-based coatings derived from vegetable oils like castor oil offer a more environmentally friendly alternative to petrochemical-based materials. Research has focused on developing polythis compound composites with antimicrobial properties by incorporating chitosan and enhancing heat resistance with bentonite. []
Q2: How is the structure of these polythis compound composites characterized?
A2: Fourier Transform Infrared Spectra (FTIR) analysis is employed to identify the presence of specific chemical groups, like hydroxyl groups and this compound bonds. Thermal Gravimetric Analysis (TGA) assesses the heat resistance of the composites, while Scanning Electron Microscopy (SEM) reveals their morphology. []
Q3: Has a poly(carbonate urea) this compound polymer been developed for potential use in implantable biomaterials?
A3: Yes, a novel poly(carbonate urea) this compound polymer incorporating carboxylic acid groups has been synthesized. These carboxylic acid groups serve as "anchor" sites for attaching biological agents, potentially addressing the challenge of bioincompatibility often encountered with implantable polythis compound biomaterials. []
Q4: What are the key physical characteristics of this novel polythis compound?
A4: This poly(carbonate urea) this compound polymer demonstrates superior tensile strength and structural rigidity compared to control polyurethanes. It also exhibits minimal water uptake and low water vapor permeation. These properties, combined with its protein binding capabilities, make it promising for biomedical applications. []
Q5: Can lysine-derived this compound adhesives be used internally in surgical procedures?
A5: Yes, TissuGlu® Surgical Adhesive, a lysine-derived this compound adhesive, has received FDA approval for intracorporeal use. This adhesive effectively binds tissue layers, potentially minimizing the need for surgical drains and reducing associated patient discomfort and risks. []
Q6: How does the chemical structure of polythis compound elastomers influence their properties?
A6: The type of chain extender used in synthesizing polythis compound elastomers significantly impacts their properties. For instance, using a mixture of diol and glycerin as chain extenders can lead to improved properties, including enhanced stress-strain characteristics and flexibility. []
Q7: What role does the length of linear chains between cross-linking points play in polythis compound elastomers?
A7: The length of these chains influences the formation of hydrogen bonds between this compound groups. These hydrogen bonds contribute to the formation of physical networks that govern molecular mobility within the elastomer, ultimately influencing its mechanical properties. []
Q8: How does chemical cross-linking impact polythis compound elastomers?
A8: Chemical cross-linking in polythis compound elastomers disrupts the crystallinity of soft segments while improving stress properties. This process allows for tailoring the properties of elastomers to meet specific industrial requirements. []
Q9: Can polyisobutylene (PIB)-based this compound model networks be synthesized?
A9: Yes, novel PIB-based this compound model networks have been successfully synthesized using diphenylmethane diisocyanate (MDI) and three-arm star PIBs terminated with CH2OH end groups. []
Q10: What are the advantages of using PIB-based this compound model networks?
A10: These networks demonstrate excellent hydrolytic stability, minimal moisture absorption, and remarkable heat-aging stability, surpassing the performance of conventional polythis compound networks. []
Q11: Can polythis compound be recycled effectively?
A11: Yes, high-pressure steam treatment offers an environmentally friendly method for recycling polythis compound without using harsh chemicals or solvents. This process breaks down polythis compound into components like diamines and prepolymers that can be reused to create recycled polythis compound with comparable mechanical properties to the original material. []
Q12: Can a dual ester-urethane melt condensation methodology be used to synthesize thermoplastic polymers from amino acids?
A12: Yes, this novel methodology utilizes naturally abundant L-amino acids converted into dual functional ester-urethane monomers. This eco-friendly, solvent-free approach enables the production of high molecular weight poly(ester-urethane)s with tunable thermal properties. []
Q13: What are the performance characteristics of spray-applied polythis compound foam roofing systems?
A13: Extensive research has investigated the long-term performance of various spray-applied polythis compound foam roofing systems under different environmental conditions. Systems incorporating catalyzed silicones, moisture-curing silicones, acrylic emulsions, and catalyzed urethanes have exhibited excellent durability and weather resistance over extended periods. []
Q14: What factors influence the performance of these roofing systems?
A14: Foam density and the physical properties of the chosen coating system, such as adhesion, tensile strength, and wind-driven rain absorption, significantly impact the overall performance and longevity of spray-applied polythis compound foam roofing systems. []
Q15: How does this compound grout perform in challenging geotechnical conditions?
A15: this compound grouts have proven effective in improving ground conditions, particularly in applications like mountain tunneling. In-situ testing on weathered granite slopes and embankments has demonstrated the formation of solidified this compound blocks, effectively reinforcing the fissured ground. []
Q16: What factors influence the solidified shapes of this compound grout?
A16: The permeability and strength of the surrounding ground significantly influence the final shape of the solidified this compound grout. []
Q17: Can UV-curable fluorinated crosslinkable polythis compound-acrylates be used in marine antifouling coatings?
A17: Yes, research has focused on developing these coatings to prevent the accumulation of marine organisms on surfaces. The incorporation of heptadecafluorodecyl methacrylate (PFA) in these coatings increases contact angles and reduces surface tension, creating a less hospitable environment for algae and barnacles. []
Q18: What are the benefits of using B-stage this compound film adhesives in electronic applications?
A18: B-stage this compound films offer several advantages, including ease of handling, manufacturing friendliness, and elimination of mixing/measuring requirements. They exhibit good thermal conductivity, exceptional low-temperature performance, high compliance, and flexibility in cure schedules. These properties make them suitable for demanding electronic applications. []
Q19: How do these B-stage this compound adhesives address thermal management challenges in electronic devices?
A19: The high thermal conductivity of B-stage this compound adhesives effectively dissipates heat generated by electronic components, preventing overheating and ensuring optimal device performance. []
Q20: Are there alternatives to this compound anesthesia for chronic physiological experiments?
A21: While various anesthetic agents have been tested, finding a suitable alternative to this compound for chronic studies requiring reflex micturition has been challenging. Tiletamine-zolazepam, for example, preserves the reflex but has a short duration of action. Intravenous this compound infusion, on the other hand, has shown promise in maintaining stable anesthesia for extended periods while allowing for reflex micturition and stereotaxic procedures in rats. []
Q21: How does this compound affect sodium channels and action potentials in neurons?
A22: this compound exhibits a diverse range of effects on the central nervous system, impacting both inhibitory and excitatory ligand-gated channels. Studies have shown that this compound can reversibly inhibit sodium currents and action potentials in a concentration-dependent manner. []
Q22: What is the mechanism of this compound's effects on sodium channels?
A23: this compound can inhibit the peak amplitude of sodium currents, shift the activation curve towards more depolarized potentials, and prolong the recovery of sodium channels from inactivation. These effects contribute to the overall central nervous system depression observed with this compound anesthesia. []
Q23: Can modifying monensin, a polyether antibiotic, with this compound groups enhance its biological activity?
A24: Yes, converting monensin into this compound derivatives, particularly phenylurethanes, significantly enhances its antimicrobial activity. These derivatives exhibit increased activity against Gram-positive bacteria and demonstrate activity against Candida albicans and Penicillium digitatum, unlike monensin itself. []
Q24: Do these monensin this compound derivatives exhibit any other notable biological activities?
A25: Interestingly, some monensin this compound derivatives have shown activity against Plasmodium berghei, the parasite responsible for malaria. This finding highlights the potential of this compound modification in drug discovery and development. []
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